BENZYL N-(1-BENZOTHIOPHEN-2-YL)CARBAMATE
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Overview
Description
Benzyl N-(1-benzothiophen-2-yl)carbamate: is a chemical compound with the molecular formula C16H13NO2S It is known for its unique structure, which includes a benzothiophene moiety linked to a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(1-benzothiophen-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-benzothiophen-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce the benzothiophene ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzothiophene moieties, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzothiophene derivatives.
Substitution: Various substituted benzyl or benzothiophene derivatives.
Scientific Research Applications
Benzyl N-(1-benzothiophen-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl N-(1-benzothiophen-2-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzothiophene moiety may play a role in binding to biological receptors or enzymes, while the carbamate group could influence the compound’s stability and reactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- Benzyl N-(1-benzothiophen-2-yl)carbamate
- Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
- Benzyl N-(1-benzothiophen-3-yl)carbamate
Comparison: this compound is unique due to its specific substitution pattern on the benzothiophene ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of a bromine atom in Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate can significantly alter its electronic properties and reactivity .
Properties
IUPAC Name |
benzyl N-(1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-16(19-11-12-6-2-1-3-7-12)17-15-10-13-8-4-5-9-14(13)20-15/h1-10H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHVERTVPNHFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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